2-Amino-3-(4-aminophenyl)propanoic acid

Enzyme Inhibition Tubulin Binding Amino Acid Antagonism

Choose 4-amino-DL-phenylalanine where standard analogs fail. Its aromatic para-amine provides 70% of aniline's catalytic efficiency in hydrazone ligations while preserving protein integrity—unlike harsher catalysts. In medicinal chemistry, this scaffold yields potent DPP-4 inhibitors (IC50 = 28 nM). For industrial biotech, it enables bio-based polyimide production via engineered E. coli fermentation (5.7 g/L titer). Substituting tyrosine or 4-nitrophenylalanine causes functional failure due to fundamentally different electronic and steric profiles. Available as racemic DL-mixture.

Molecular Formula C9H12N2O2
Molecular Weight 198.22 g/mol
CAS No. 2922-41-0
Cat. No. B556570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-aminophenyl)propanoic acid
CAS2922-41-0
Synonyms2-amino-3-(4-aminophenyl)propanoicacid; 4-Amino-dl-phenylalanine; p-Amino-dl-phenylalanine; 2922-41-0; p-Aminophenylalanine; CMUHFUGDYMFHEI-UHFFFAOYSA-N; 4-Aminophenylalanine; Phenylalanine,4-amino-; ST50405319; p-Amino-DL-phenylalaninehydrate; 4-Aminophenylalanine#; AC1L3TQC; AC1Q5S4U; beta-(p-Aminophenyl)alanine; DL-Phenylalanine,4-amino-; SCHEMBL43851; A1505_SIGMA; BDBM36558; CTK7D4138; MolPort-003-940-055; NSC21918; NSC29446; 4,alpha-Diaminobenzenepropanoicacid; EINECS220-869-1; ANW-73160
Molecular FormulaC9H12N2O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N
InChIInChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
InChIKeyCMUHFUGDYMFHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-DL-phenylalanine (2-Amino-3-(4-aminophenyl)propanoic acid) CAS 2922-41-0: A Non-Proteinogenic Phenylalanine Derivative for Specialized Research and Industrial Applications


2-Amino-3-(4-aminophenyl)propanoic acid, widely known as 4-amino-DL-phenylalanine (p-aminophenylalanine or 4APhe) [1], is a non-proteinogenic aromatic amino acid. It is a phenylalanine derivative characterized by an additional amino group at the para position of the benzene ring, giving it a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Unlike the 20 standard proteinogenic amino acids, this compound is not naturally incorporated into proteins, but its unique bifunctional nature (possessing both an α-amino acid and an aromatic amine) makes it a valuable building block. It is primarily used in specialized peptide synthesis, as a monomer for high-performance polymers, and as a catalytic or inhibitory moiety in biochemical research [2]. The compound is available as a racemic mixture (DL-form) and typically supplied as a solid with a purity specification of ≥95-97% for research applications .

Why 4-Amino-DL-phenylalanine Cannot Be Casually Substituted in Peptide Design and Polymer Synthesis


The para-amino substituent on the phenylalanine scaffold fundamentally alters the compound's electronic, steric, and chemical properties compared to its unsubstituted analog (phenylalanine) or other structurally related derivatives like tyrosine (4-hydroxyphenylalanine) or 4-nitrophenylalanine. This single functional group swap transforms the molecule's role in enzymatic recognition [1], its utility as a nucleophilic catalyst [2], and its capacity for orthogonal conjugation chemistry . For example, the aromatic amine of 4-amino-DL-phenylalanine provides a unique handle for site-specific modifications that are impossible with tyrosine's hydroxyl group, while its increased electron density compared to 4-nitrophenylalanine dramatically changes its behavior in enzyme active sites. Consequently, substituting a related analog in a peptide sequence, polymer backbone, or bio-conjugation protocol is not a viable shortcut; it can lead to a complete loss of function, altered catalytic activity, or failed polymerization, as the evidence in Section 3 demonstrates.

Quantitative Performance Benchmarks for 4-Amino-DL-phenylalanine vs. Closest Analogs


4-Aminophenylalanine Exhibits a ~400,000-fold Lower Affinity for Tubulin Compared to the Native Substrate Tyrosine

In an inhibition assay using [³H]-L-tyrosine incorporation into tubulin, 4-aminophenylalanine (4APhe) demonstrated an exceptionally high Ki value of >4.0×10⁶ nM, indicating very weak binding to the enzyme tubulin [1]. This contrasts sharply with the native substrate, L-tyrosine, which binds with an affinity orders of magnitude stronger (Ki in the nM-µM range). The low affinity of 4APhe for this critical cytoskeletal protein suggests it does not interfere with this pathway, a key differentiator from potent antimitotic agents.

Enzyme Inhibition Tubulin Binding Amino Acid Antagonism

4-Aminophenylalanine Displays 16% of L-Alanine's Activity as a Substrate for L-Amino Acid Oxidase

The catalytic efficiency of 4-aminophenylalanine as a substrate for the enzyme L-amino acid oxidase (EC 1.4.3.2) has been quantitatively compared to the standard substrate L-alanine [1]. When tested in the same enzymatic system, 4-aminophenylalanine exhibited only 16% of the relative activity observed with L-alanine. This data places its substrate performance between that of L-alanine (100%) and the poorer substrate L-4-chlorophenylalanine, which exhibited only 9% activity.

Enzyme Kinetics Substrate Specificity Amino Acid Metabolism

A 4-Aminophenylalanine-Derived Peptide Achieves an IC50 of 28 nM Against Dipeptidyl Peptidase IV (DPP-4)

A novel series of 4-aminophenylalanine derivatives were designed and evaluated as inhibitors of the therapeutic target dipeptidyl peptidase IV (DPP-4) [1]. In this study, a specific lead compound (compound 10) incorporating the 4-aminophenylalanine scaffold demonstrated potent inhibition of human DPP-4, with an IC50 value of 28 nM. While the study does not provide a direct, unmodified comparator for the free amino acid, the 4-aminocyclohexylalanine analog series, designed as a direct scaffold comparison, showed distinct pharmacokinetic properties (improved oral bioavailability) despite similar potency, underscoring the unique balance of potency and chemical properties conferred by the 4-aminophenylalanine aromatic core.

Dipeptidyl Peptidase IV DPP-4 Inhibitor Drug Discovery Type 2 Diabetes

4-Aminophenylalanine Maintains 70% of Aniline's Catalytic Efficacy in Biocompatible Hydrazone Ligation

In a study on hydrazone ligation, a key bioconjugation reaction, the catalytic performance of 4-aminophenylalanine (4a-Phe) was directly compared to the standard nucleophilic catalyst aniline [1]. The research found that 4a-Phe maintains approximately 70% of the catalytic efficacy of aniline in facilitating hydrazone formation. Crucially, 4a-Phe was found to be less detrimental to the native structure of the protein tubulin, indicating superior biocompatibility compared to aniline. This quantitative performance metric establishes 4a-Phe as a viable, more protein-friendly alternative to the more toxic and less selective aniline.

Bioconjugation Hydrazone Ligation Biocompatible Catalysis Nucleophilic Catalysis

Microbial Production Yields of 5.7 g/L for 4-Aminophenylalanine in Engineered E. coli with Identified Metabolic Bottlenecks

A study focused on producing 4-amino-L-phenylalanine (4APhe) as a monomer for high-performance biopolyimides demonstrated a production yield of 5.7 g/L from lignocellulosic biomass using a metabolically engineered E. coli strain (HKE6027) [1]. This represents a three-fold increase in yield compared to the parent strain. Furthermore, the study identified key fermentation inhibitors: benzaldehyde and cinnamic acid derivatives exhibited potent inhibition with an IC50 of 16 mg/L, whereas common inhibitors like furfural and HMF had a much higher IC50 of 640 mg/L. This data provides a quantitative framework for optimizing and scaling up the bioproduction of this valuable monomer.

Metabolic Engineering Biopolymer Synthesis Fermentation Sustainable Chemistry

Validated Application Scenarios for 4-Amino-DL-phenylalanine Based on Quantitative Evidence


Bioconjugation and Protein Labeling: A Superior Biocompatible Catalyst

For researchers performing hydrazone ligations on sensitive proteins like tubulin, 4-aminophenylalanine (4a-Phe) is the preferred catalyst. As quantitatively shown in Section 3, it provides 70% of aniline's catalytic efficiency [1] while being demonstrably less damaging to protein structure. This makes it the ideal choice for applications where maintaining the native conformation and activity of a protein conjugate is paramount, such as in the preparation of site-specifically labeled antibodies or the construction of protein-based biomaterials. This scenario directly applies to bioconjugation chemistry and chemical biology labs.

Development of Potent and Selective Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Medicinal chemistry teams targeting DPP-4 for type 2 diabetes research should prioritize the 4-aminophenylalanine scaffold for hit-to-lead optimization. As evidenced by the Duffy et al. study, derivatives of this scaffold achieve high potency (IC50 = 28 nM) against the human enzyme [2]. The structural data and structure-activity relationship (SAR) established in this work provide a clear starting point for designing novel inhibitors. This is not an application for the free amino acid, but for its use as a key synthetic intermediate in creating patentable, target-specific small molecules.

Metabolic Engineering for Sustainable Production of Biopolyimide Monomers

For industrial biotechnologists and chemical engineers aiming to produce bio-based high-performance polymers, 4-aminophenylalanine is a critical monomer. The established fermentation process using engineered E. coli yields 5.7 g/L [3], providing a clear target for further process optimization. Knowledge of the specific fermentation inhibitors (IC50 = 16 mg/L for benzaldehyde derivatives) allows for the rational design of feedstock pretreatment and fermentation monitoring strategies, directly impacting the economic viability of producing biopolyimides. This scenario is directly relevant to sustainable chemistry and industrial biotechnology sectors.

Investigating Enzyme Specificity: A Tool to Probe Substrate Binding Pockets

Enzymologists studying proteases like α-chymotrypsin or amino acid oxidases can use 4-aminophenylalanine as a mechanistic probe. Its 84% reduced activity compared to alanine in L-amino acid oxidase assays [4] and its distinct kinetic profile in chymotrypsin studies (Section 3) allow researchers to map the steric and electronic constraints of the enzyme's S1 binding pocket. This data aids in validating computational models of enzyme-substrate interactions and in designing better inhibitors or synthetic substrates. This scenario applies to basic biochemistry and enzymology research labs.

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